molecular formula C8H16N2 B1289716 (1-Cyclopropylpyrrolidin-3-yl)methanamine CAS No. 1017474-07-5

(1-Cyclopropylpyrrolidin-3-yl)methanamine

Cat. No.: B1289716
CAS No.: 1017474-07-5
M. Wt: 140.23 g/mol
InChI Key: SEWUODUTOWYMCK-UHFFFAOYSA-N
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Description

(1-Cyclopropylpyrrolidin-3-yl)methanamine is an organic compound with the molecular formula C8H16N2 It is a derivative of pyrrolidine, featuring a cyclopropyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanamine typically involves the reaction of cyclopropylamine with pyrrolidine derivatives under controlled conditions. One common method involves the use of a reductive amination reaction, where cyclopropylamine is reacted with a pyrrolidine aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of (1-Cyclopropylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the cyclopropyl group.

    Cyclopropylamine: Lacks the pyrrolidine ring.

    N-Methylpyrrolidine: Similar structure but with a methyl group instead of cyclopropyl.

Uniqueness

(1-Cyclopropylpyrrolidin-3-yl)methanamine is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

(1-cyclopropylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-5-7-3-4-10(6-7)8-1-2-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWUODUTOWYMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598107
Record name 1-(1-Cyclopropylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017474-07-5
Record name 1-(1-Cyclopropylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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